3-(benzylsulfanyl)-5-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile
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Overview
Description
3-(benzylsulfanyl)-5-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring, a benzylsulfanyl group, and a dimethoxybenzylidene hydrazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfanyl)-5-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction using benzylthiol and an appropriate leaving group on the thiazole ring.
Formation of the Hydrazinyl Moiety: The hydrazinyl group is typically introduced through a condensation reaction between a hydrazine derivative and an aldehyde or ketone.
Final Cyclization and Functionalization: The final step involves the cyclization and introduction of the carbonitrile group, often achieved through a reaction with a suitable nitrile source under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(benzylsulfanyl)-5-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonitrile group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Benzylthiol, alkyl halides, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
3-(benzylsulfanyl)-5-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: It is used in the development of advanced materials, such as polymeric micelles, which can be employed for drug delivery systems.
Biological Studies: The compound’s interactions with biological macromolecules, such as proteins and nucleic acids, are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-(benzylsulfanyl)-5-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to the suppression of cancer cell growth. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
3-(benzylsulfanyl)-1-propanol: This compound shares the benzylsulfanyl group but differs in its overall structure and reactivity.
4-(benzylsulfanyl)-3-chloroaniline: Another compound with a benzylsulfanyl group, but with different functional groups and applications.
Uniqueness
3-(benzylsulfanyl)-5-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-1,2-thiazole-4-carbonitrile is unique due to its combination of a thiazole ring, benzylsulfanyl group, and dimethoxybenzylidene hydrazinyl moiety. This unique structure imparts distinct chemical reactivity and potential for diverse applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C20H18N4O2S2 |
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Molecular Weight |
410.5 g/mol |
IUPAC Name |
3-benzylsulfanyl-5-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-1,2-thiazole-4-carbonitrile |
InChI |
InChI=1S/C20H18N4O2S2/c1-25-17-9-8-15(10-18(17)26-2)12-22-23-19-16(11-21)20(24-28-19)27-13-14-6-4-3-5-7-14/h3-10,12,23H,13H2,1-2H3/b22-12+ |
InChI Key |
VGGLSJXRKPTAJR-WSDLNYQXSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC2=C(C(=NS2)SCC3=CC=CC=C3)C#N)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC2=C(C(=NS2)SCC3=CC=CC=C3)C#N)OC |
Origin of Product |
United States |
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